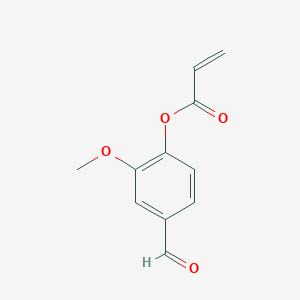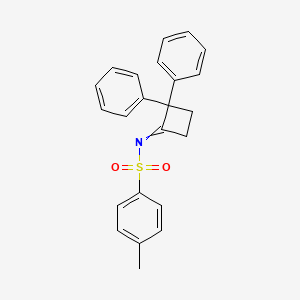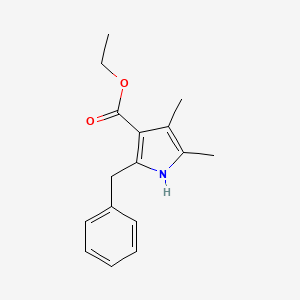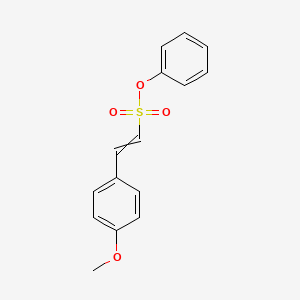![molecular formula C12H17N3O2 B12613132 (3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide CAS No. 918813-33-9](/img/structure/B12613132.png)
(3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-N-[3-(Aminomethyl)phenyl]-3-hydroxypyrrolidin-1-carboxamid ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und ihrer potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung weist einen Pyrrolidinring, eine Hydroxylgruppe und eine Aminomethylphenylgruppe auf, was sie zu einem vielseitigen Molekül für verschiedene chemische Reaktionen und Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3S)-N-[3-(Aminomethyl)phenyl]-3-hydroxypyrrolidin-1-carboxamid umfasst in der Regel mehrere Schritte, beginnend mit leicht zugänglichen Vorläufern. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyrrolidinrings: Dies kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Hydroxylgruppe: Dieser Schritt beinhaltet häufig die Verwendung von Oxidationsmitteln, um die Hydroxylgruppe an der gewünschten Position einzuführen.
Anlagerung der Aminomethylphenylgruppe: Dies kann durch nucleophile Substitutionsreaktionen erfolgen, bei denen die Aminomethylphenylgruppe unter Verwendung geeigneter Reagenzien und Katalysatoren eingeführt wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Versionen der oben genannten Synthesewege beinhalten, wobei der Schwerpunkt auf der Maximierung von Ausbeute und Reinheit liegt. Techniken wie Durchflusschemie und die Verwendung fortschrittlicher Katalysatoren können eingesetzt werden, um die Effizienz des Syntheseprozesses zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
(3S)-N-[3-(Aminomethyl)phenyl]-3-hydroxypyrrolidin-1-carboxamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Amine oder Alkohole zu bilden.
Substitution: Die Aminomethylphenylgruppe kann an elektrophilen oder nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nucleophile (NH3, OH-) werden häufig eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Aldehyden führen, während Reduktion zu Aminen oder Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
(3S)-N-[3-(Aminomethyl)phenyl]-3-hydroxypyrrolidin-1-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien zur Enzyminhibition und Protein-Ligand-Wechselwirkungen verwendet werden.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Prozessen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (3S)-N-[3-(Aminomethyl)phenyl]-3-hydroxypyrrolidin-1-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.
Wirkmechanismus
The mechanism of action of (3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(3S)-N-[3-(Aminomethyl)phenyl]-3-hydroxypyrrolidin-1-carboxamid: weist Ähnlichkeiten zu anderen Pyrrolidinderivaten auf, wie z. B.:
Einzigartigkeit
Die Einzigartigkeit von (3S)-N-[3-(Aminomethyl)phenyl]-3-hydroxypyrrolidin-1-carboxamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
CAS-Nummer |
918813-33-9 |
|---|---|
Molekularformel |
C12H17N3O2 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
(3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c13-7-9-2-1-3-10(6-9)14-12(17)15-5-4-11(16)8-15/h1-3,6,11,16H,4-5,7-8,13H2,(H,14,17)/t11-/m0/s1 |
InChI-Schlüssel |
DWBFPZNZJMIVSG-NSHDSACASA-N |
Isomerische SMILES |
C1CN(C[C@H]1O)C(=O)NC2=CC=CC(=C2)CN |
Kanonische SMILES |
C1CN(CC1O)C(=O)NC2=CC=CC(=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12613057.png)

![3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)-](/img/structure/B12613066.png)

![2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12613075.png)
![4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12613082.png)

![(4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12613097.png)
![4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one](/img/structure/B12613101.png)
![3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12613112.png)
![1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine](/img/structure/B12613117.png)
![2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B12613121.png)
![2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12613131.png)
